N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 922068-45-9
VCID: VC4667774
InChI: InChI=1S/C25H32FN5O2/c1-17-4-6-20(15-21(17)26)28-25(33)24(32)27-16-23(31-12-10-29(2)11-13-31)18-5-7-22-19(14-18)8-9-30(22)3/h4-7,14-15,23H,8-13,16H2,1-3H3,(H,27,32)(H,28,33)
SMILES: CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C)F
Molecular Formula: C25H32FN5O2
Molecular Weight: 453.562

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

CAS No.: 922068-45-9

VCID: VC4667774

Molecular Formula: C25H32FN5O2

Molecular Weight: 453.562

* For research use only. Not for human or veterinary use.

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide - 922068-45-9

Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound belonging to the oxalamide class. It features a unique structure that includes a fluorinated aromatic ring, an indoline moiety, and a piperazine group, contributing to its potential biological activities and applications in medicinal chemistry.

Key Structural Features:

  • Molecular Formula: C25H32FN5O2

  • Molecular Weight: Approximately 453.6 g/mol

  • CAS Number: 922068-45-9

Synthesis Steps:

  • Formation of Oxalamide Group: This involves the reaction of appropriate precursors to form the oxalamide backbone.

  • Introduction of Functional Groups: The indoline and piperazine moieties are introduced through specific chemical transformations.

Biological Activities and Potential Applications

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is noted for its potential interactions with various biological targets, making it a candidate for drug development. Its mechanism of action involves binding to specific enzymes or receptors, modulating enzymatic activity or receptor signaling pathways, which could lead to therapeutic effects relevant to diseases such as cancer and neurological disorders.

Potential Therapeutic Areas:

  • Cancer: Inhibition of specific enzymes involved in cancer cell proliferation.

  • Neurological Disorders: Modulation of neurotransmitter signaling pathways.

Synthesis Conditions

StepReagentsConditions
Formation of Oxalamide GroupAppropriate precursorsControlled temperature and solvent
Introduction of Indoline MoietyIndoline derivativesSpecific catalysts and solvents
Introduction of Piperazine MoietyPiperazine derivativesControlled pH and temperature

Research Findings and Future Directions

Research on N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is ongoing, focusing on its biological activities and potential therapeutic applications. Future studies should aim to elucidate its mechanism of action further and explore its efficacy in preclinical models.

Future Research Directions:

  • Mechanism of Action Studies: Detailed investigations into how the compound interacts with biological targets.

  • Preclinical Trials: Evaluation of the compound's efficacy and safety in animal models.

CAS No. 922068-45-9
Product Name N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Molecular Formula C25H32FN5O2
Molecular Weight 453.562
IUPAC Name N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Standard InChI InChI=1S/C25H32FN5O2/c1-17-4-6-20(15-21(17)26)28-25(33)24(32)27-16-23(31-12-10-29(2)11-13-31)18-5-7-22-19(14-18)8-9-30(22)3/h4-7,14-15,23H,8-13,16H2,1-3H3,(H,27,32)(H,28,33)
Standard InChIKey YYLAFLRRIRIPIM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C)F
Solubility not available
PubChem Compound 44024801
Last Modified Aug 17 2023

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